Cas no 104319-35-9 (10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5dec-4-ene-3,3-dione)

10,10-Dimethyl-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]dec-4-ene-3,3-dione is a structurally unique heterocyclic compound featuring a tricyclic framework with sulfur and nitrogen integration. Its rigid molecular architecture and functional groups contribute to its stability and potential reactivity, making it a valuable intermediate in synthetic chemistry. The presence of a sulfonylimide moiety (λ⁶-sulfur) enhances its utility in applications requiring high thermal and oxidative resistance. This compound is particularly relevant in the development of advanced materials, pharmaceuticals, and agrochemicals, where its distinct electronic and steric properties can influence reactivity and selectivity. Its well-defined structure allows for precise modifications, facilitating tailored applications in research and industrial processes.
10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5dec-4-ene-3,3-dione structure
104319-35-9 structure
Product Name:10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5dec-4-ene-3,3-dione
CAS No:104319-35-9
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD01101548
CID:2861888
PubChem ID:362687
Update Time:2025-10-30

10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5dec-4-ene-3,3-dione Chemical and Physical Properties

Names and Identifiers

    • 10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5dec-4-ene-3,3-dione
    • 8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • D-(-)-Camphorsulfonyl imine
    • (1S)-(-)-(10-Camphorsulfonyl)imine
    • (-)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
    • CHEMBL4923710
    • SCHEMBL6672186
    • CS-0239429
    • SY058028
    • LS-13826
    • DB-040794
    • DB-053732
    • (-)-Camphorsulfonimine
    • AKOS000121305
    • EEA31935
    • 10,10-Dimethyl-3?6-thia-4-azatricyclo[5.2.1.0,1,5]dec-4-ene-3,3-dione
    • 10,10-Dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]dec-4-ene-3,3-dione
    • MFCD00064576
    • 104319-35-9
    • (+)-10-Camphorsulfonimine
    • 10,10-DIMETHYL-3??-THIA-4-AZATRICYCLO[5.2.1.0(1),?]DEC-4-ENE-3,3-DIONE
    • NS00007218
    • 107869-45-4
    • (-)-10-Camphorsulfonimine
    • 60886-80-8
    • NSC-626925
    • Z104494832
    • (3Ar)-(+)-8,8-dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
    • (S)-(-)-10-Camphorsulfonylimine
    • EN300-21252
    • 10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
    • MDL: MFCD01101548
    • Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3
    • InChI Key: ZAHOEBNYVSWBBW-UHFFFAOYSA-N
    • SMILES: S1(CC23C(CC(CC2)C3(C)C)=N1)(=O)=O

Computed Properties

  • Exact Mass: 213.08234989Da
  • Monoisotopic Mass: 213.08234989Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 54.9Ų

10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5dec-4-ene-3,3-dione Pricemore >>

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Additional information on 10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5dec-4-ene-3,3-dione

Comprehensive Analysis of 10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene-3,3-dione (CAS No. 104319-35-9)

The compound 10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene-3,3-dione (CAS No. 104319-35-9) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its complex tricyclic framework, featuring a thia-aza core, makes it a valuable scaffold for drug discovery and advanced material applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its ability to interact with biological targets, such as enzymes and receptors.

In recent years, the demand for sulfur-containing heterocycles like this compound has surged, driven by their versatility in medicinal chemistry. The 10,10-dimethyl substitution pattern enhances the molecule's stability, while the 3,3-dione moiety offers reactive sites for further functionalization. This makes it a promising candidate for developing new therapeutic agents, especially in areas like neurodegenerative diseases and inflammation, where small-molecule modulators are highly sought after.

From a synthetic chemistry perspective, the tricyclic[5.2.1.01,5]decane skeleton presents intriguing challenges and opportunities. Its rigid structure can be exploited to design conformationally constrained analogs, a strategy often employed to improve drug potency and selectivity. Computational studies have shown that the thia-aza bridge in this compound can influence electronic properties, making it a subject of interest for molecular modeling and quantum chemistry investigations.

The compound's CAS No. 104319-35-9 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Users often query its synthetic routes, spectroscopic data, and safety profiles, highlighting the need for comprehensive documentation. Environmental and regulatory considerations also play a role, as researchers assess its green chemistry potential and compliance with REACH guidelines.

In material science, the 10,10-dimethyl-3λ6-thia-4-azatricyclo framework has been explored for its photophysical properties. Its ability to absorb and emit light in specific wavelengths makes it a candidate for organic electronics, such as OLEDs and sensors. The 3,3-dione group further allows for tuning these properties through chemical modifications, aligning with the growing trend of functional materials design.

As the scientific community continues to investigate sulfur-nitrogen heterocycles, this compound stands out for its multidisciplinary applications. Whether in drug development, catalysis, or advanced materials, its unique structure offers a wealth of possibilities. Future research may focus on optimizing its synthetic scalability and exploring novel derivatives to unlock its full potential.

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